(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone
Overview
Description
(2-bromo-5-iodophenyl)(4-ethylphenyl)methanone is an organic compound with the molecular formula C15H12BrIO and a molecular weight of 415.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with an ethyl-substituted phenyl group attached to a methanone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-iodophenyl)(4-ethylphenyl)methanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
(2-bromo-5-iodophenyl)(4-ethylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methanone group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, and various oxidizing or reducing agents for modifying the methanone group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
(2-bromo-5-iodophenyl)(4-ethylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-bromo-5-iodophenyl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows for unique reactivity and binding properties, which can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-bromo-5-iodophenyl)(4-ethylphenyl)methanone include other halogenated phenyl methanones, such as:
- (2-chloro-5-iodophenyl)(4-ethylphenyl)methanone
- (2-bromo-5-fluorophenyl)(4-ethylphenyl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which imparts distinct chemical and physical properties compared to other halogenated phenyl methanones .
Properties
IUPAC Name |
(2-bromo-5-iodophenyl)-(4-ethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIO/c1-2-10-3-5-11(6-4-10)15(18)13-9-12(17)7-8-14(13)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKSRIHGWPCDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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